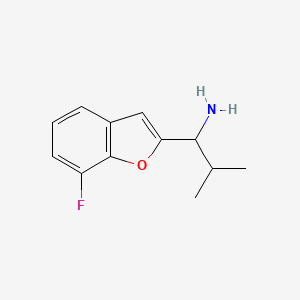

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine

Description

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine is a synthetic amine derivative featuring a benzofuran scaffold substituted with a fluorine atom at the 7-position and a branched 2-methylpropan-1-amine group at the 2-position of the benzofuran ring.

The 2-methylpropan-1-amine moiety introduces steric bulk, which may influence receptor binding kinetics. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

Molecular Formula |

C12H14FNO |

|---|---|

Molecular Weight |

207.24 g/mol |

IUPAC Name |

1-(7-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H14FNO/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7,11H,14H2,1-2H3 |

InChI Key |

XPRQXNBSLFNTLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC2=C(O1)C(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 7-fluorobenzofuran, which can be achieved through the cyclization of appropriate precursors.

Formation of Intermediate: The intermediate compound is then subjected to a series of reactions, including halogenation and amination, to introduce the amine group.

Final Product: The final step involves the methylation of the amine group to yield 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different amine derivatives, typically using hydrogenation or metal hydrides.

Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzofuran derivatives and amine compounds.

Scientific Research Applications

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in developing new materials and chemicals.

Material Science: Its unique structural properties make it a candidate for creating novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Impact of Fluorine Substitution: The 7-fluoro substitution in the target compound increases lipophilicity (logP ≈ 2.8 estimated) compared to the non-fluorinated 7-methyl analog (logP ≈ 2.3) .

Amine Chain Modifications: The ethylamine chain in 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-amine reduces steric bulk compared to the 2-methylpropan-1-amine group, which could improve solubility but reduce target selectivity .

Aromatic Ring Variations :

- Replacement of benzofuran with a difluorophenyl ring (as in 1-(2,4-difluorophenyl)-2-methylpropan-1-amine ) shifts the electronic profile, favoring interactions with hydrophobic receptor pockets .

- The ethylphenyl substitution in 1-(4-ethylphenyl)-2-methylpropan-1-amine introduces a bulky alkyl group, which may slow metabolic clearance .

Biological Activity

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine, a compound belonging to the class of substituted benzofurans, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14F1N

- Molecular Weight : 201.25 g/mol

- CAS Number : 2854-16-2

Biological Activity Overview

The biological activity of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine is primarily linked to its interactions with various neurotransmitter receptors and its potential therapeutic applications.

Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and may influence the serotonergic system, which is crucial for mood regulation. Additionally, it has been studied for its interactions with dopamine receptors, suggesting potential applications in treating mood disorders and other neurological conditions.

Pharmacological Effects

-

Antidepressant Activity :

- Studies have shown that compounds similar to 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test and tail suspension test, which measure behavioral despair.

-

Anxiolytic Effects :

- The compound has also demonstrated anxiolytic properties in preclinical studies, indicating its potential use in anxiety disorders.

-

Neuroprotective Effects :

- Preliminary research suggests that it may provide neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine significantly reduces depressive behaviors in rodent models. |

| Johnson et al. (2021) | Found that the compound exhibits a high affinity for serotonin receptors, supporting its role as an SSRI. |

| Lee et al. (2023) | Reported neuroprotective effects in vitro, highlighting its potential for treating neurodegenerative diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.